Cas no 2287343-08-0 ((3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride)

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a rigid bicyclo[1.1.1]pentane scaffold, which imparts unique steric and electronic properties. The benzyl substituent enhances reactivity and provides a versatile handle for further functionalization. This compound is particularly valuable in medicinal chemistry and materials science, where its strained bicyclic structure can improve binding affinity or modulate physicochemical properties. The methanesulfonyl chloride moiety enables efficient derivatization, making it a useful intermediate for sulfonamide formation or other nucleophilic substitution reactions. Its stability and selectivity make it suitable for applications requiring precise structural control.
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride structure
2287343-08-0 structure
Product name:(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
CAS No:2287343-08-0
MF:C13H15ClO2S
MW:270.775001764297
CID:6213043
PubChem ID:137942644

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • EN300-6761950
    • (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
    • 2287343-08-0
    • {3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
    • Inchi: 1S/C13H15ClO2S/c14-17(15,16)10-13-7-12(8-13,9-13)6-11-4-2-1-3-5-11/h1-5H,6-10H2
    • InChI Key: ZGEMPUOEUQZLJG-UHFFFAOYSA-N
    • SMILES: ClS(CC12CC(CC3C=CC=CC=3)(C1)C2)(=O)=O

Computed Properties

  • Exact Mass: 270.0481286g/mol
  • Monoisotopic Mass: 270.0481286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.5Ų
  • XLogP3: 3.2

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6761950-0.1g
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
2287343-08-0 95.0%
0.1g
$1697.0 2025-03-13
Enamine
EN300-6761950-2.5g
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
2287343-08-0 95.0%
2.5g
$3782.0 2025-03-13
Enamine
EN300-6761950-0.25g
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
2287343-08-0 95.0%
0.25g
$1774.0 2025-03-13
Enamine
EN300-6761950-0.05g
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
2287343-08-0 95.0%
0.05g
$1620.0 2025-03-13
Enamine
EN300-6761950-0.5g
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
2287343-08-0 95.0%
0.5g
$1851.0 2025-03-13
Enamine
EN300-6761950-5.0g
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
2287343-08-0 95.0%
5.0g
$5594.0 2025-03-13
Enamine
EN300-6761950-1.0g
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
2287343-08-0 95.0%
1.0g
$1929.0 2025-03-13
Enamine
EN300-6761950-10.0g
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
2287343-08-0 95.0%
10.0g
$8295.0 2025-03-13

Additional information on (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

Introduction to (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride (CAS No: 2287343-08-0)

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2287343-08-0, belongs to a class of molecules characterized by its unique bicyclic structure and functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structure of this compound consists of a bicyclo[1.1.1]pentane core, which is a highly strained three-membered cycloalkane system, attached to a benzyl group and a methanesulfonyl chloride moiety. The presence of these functional groups imparts distinct chemical properties that make it particularly useful in organic synthesis and drug development.

In recent years, there has been growing interest in the application of such strained cyclic compounds in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit unique biological activities. The bicyclo[1.1.1]pentane motif is known for its rigid conformation, which can be exploited to design molecules with specific binding interactions against biological targets.

One of the most compelling aspects of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride is its utility as a building block for the synthesis of more complex molecules. The methanesulfonyl chloride group is particularly versatile, serving as a precursor for sulfonamides, which are widely used in pharmaceuticals due to their diverse biological activities. For instance, sulfonamides have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.

Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have been exploring its use as an intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The rigid structure of the bicyclo[1.1.1]pentane core can be tailored to optimize binding affinity and selectivity, making it an attractive scaffold for drug design.

The benzyl group in the molecule also plays a crucial role in its reactivity and functionality. It can be easily modified or removed through various chemical transformations, allowing for further functionalization and diversification of the molecular structure. This flexibility makes (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride a valuable tool for synthetic chemists working on complex organic transformations.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and polymer chemistry. The unique structural features of the bicyclo[1.1.1]pentane system can influence the physical properties of materials derived from it, such as thermal stability and mechanical strength. Researchers are investigating its potential use in the development of advanced polymers and coatings with enhanced performance characteristics.

The synthesis of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride presents certain challenges due to the strain introduced by the three-membered cycloalkane ring system. However, advances in synthetic methodology have made it more accessible than ever before. Modern techniques such as transition metal-catalyzed reactions and computational chemistry have enabled chemists to overcome many synthetic hurdles and optimize reaction conditions for higher yields and purities.

One notable application of this compound is in the synthesis of protease inhibitors, which are critical for treating diseases such as HIV/AIDS and cancer. The bicyclo[1.1.1]pentane core can be designed to mimic natural substrate structures, allowing for precise targeting of protease active sites. The methanesulfonyl chloride group can be incorporated into the inhibitor molecule to enhance binding interactions and improve therapeutic efficacy.

The growing body of research on this compound underscores its significance in modern chemistry and drug discovery. As our understanding of its properties and reactivity continues to expand, we can expect to see even more innovative applications emerge in the coming years.

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